2-(Hydroxyimino)-12-methoxycyclododecan-1-one
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Overview
Description
2-(Hydroxyimino)-12-methoxycyclododecan-1-one is a complex organic compound characterized by the presence of a hydroxyimino group and a methoxy group attached to a cyclododecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-12-methoxycyclododecan-1-one typically involves the reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base, followed by the introduction of a methoxy group. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include:
Purification: Recrystallization or column chromatography
Quality Control: Spectroscopic methods such as NMR and IR to confirm the structure and purity
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-12-methoxycyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxime derivatives
Reduction: Formation of amines
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted cyclododecanone compounds.
Scientific Research Applications
2-(Hydroxyimino)-12-methoxycyclododecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(Hydroxyimino)-12-methoxycyclododecan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)aldehydes: Known for their chemoselective photocyclization reactions
Ethyl cyanohydroxyiminoacetate: Used as an additive in peptide synthesis
Uniqueness
2-(Hydroxyimino)-12-methoxycyclododecan-1-one is unique due to its specific combination of a hydroxyimino group and a methoxy group on a cyclododecanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
820211-66-3 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-hydroxyimino-12-methoxycyclododecan-1-one |
InChI |
InChI=1S/C13H23NO3/c1-17-12-10-8-6-4-2-3-5-7-9-11(14-16)13(12)15/h12,16H,2-10H2,1H3 |
InChI Key |
DMGCOGRSIPSAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCCCCCC(=NO)C1=O |
Origin of Product |
United States |
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